molecular formula C12H20O3 B14581928 tert-Butyl 2-oxocycloheptane-1-carboxylate CAS No. 61363-32-4

tert-Butyl 2-oxocycloheptane-1-carboxylate

Cat. No.: B14581928
CAS No.: 61363-32-4
M. Wt: 212.28 g/mol
InChI Key: BSTPLHQNXRIIRH-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxocycloheptane-1-carboxylate: is an organic compound with a unique structure that includes a seven-membered cycloheptane ring with a ketone and a tert-butyl ester functional group

Properties

CAS No.

61363-32-4

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

tert-butyl 2-oxocycloheptane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-12(2,3)15-11(14)9-7-5-4-6-8-10(9)13/h9H,4-8H2,1-3H3

InChI Key

BSTPLHQNXRIIRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-oxocycloheptane-1-carboxylate typically involves the reaction of cycloheptanone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-oxocycloheptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alcohols, amines, in the presence of catalysts like sulfuric acid or hydrochloric acid

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various esters and amides

Scientific Research Applications

tert-Butyl 2-oxocycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in biological pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxocycloheptane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures, thereby exerting its effects.

Comparison with Similar Compounds

  • tert-Butyl 2-oxocyclopentane-1-carboxylate
  • tert-Butyl 2-oxocyclohexane-1-carboxylate
  • tert-Butyl 2-oxocyclooctane-1-carboxylate

Comparison: tert-Butyl 2-oxocycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five-, six-, and eight-membered ring analogs. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications.

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